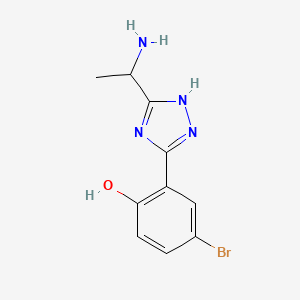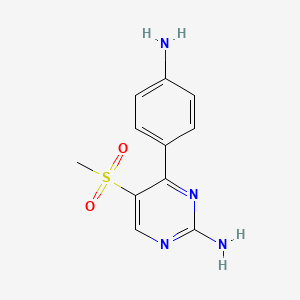
5-(Methylsulfonyl)-4-(o-tolyl)thiazol-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Methylsulfonyl)-4-(o-tolyl)thiazol-2-amine is a chemical compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a methylsulfonyl group and an o-tolyl group attached to the thiazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Methylsulfonyl)-4-(o-tolyl)thiazol-2-amine typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of o-toluidine with methylsulfonyl chloride to form an intermediate, which is then cyclized with a thioamide to produce the desired thiazole compound. The reaction conditions often require the use of solvents such as dichloromethane or acetonitrile and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction parameters, including temperature, pressure, and reaction time, is crucial to ensure efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
5-(Methylsulfonyl)-4-(o-tolyl)thiazol-2-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the methylsulfonyl group to a methylthio group.
Substitution: The thiazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiazole ring.
Applications De Recherche Scientifique
5-(Methylsulfonyl)-4-(o-tolyl)thiazol-2-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 5-(Methylsulfonyl)-4-(o-tolyl)thiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-(Methylsulfonyl)-4-(p-tolyl)thiazol-2-amine
- 5-(Methylsulfonyl)-4-(m-tolyl)thiazol-2-amine
- 5-(Ethylsulfonyl)-4-(o-tolyl)thiazol-2-amine
Uniqueness
Compared to similar compounds, 5-(Methylsulfonyl)-4-(o-tolyl)thiazol-2-amine is unique due to the specific positioning of the methylsulfonyl and o-tolyl groups on the thiazole ring
Propriétés
Formule moléculaire |
C11H12N2O2S2 |
|---|---|
Poids moléculaire |
268.4 g/mol |
Nom IUPAC |
4-(2-methylphenyl)-5-methylsulfonyl-1,3-thiazol-2-amine |
InChI |
InChI=1S/C11H12N2O2S2/c1-7-5-3-4-6-8(7)9-10(17(2,14)15)16-11(12)13-9/h3-6H,1-2H3,(H2,12,13) |
Clé InChI |
WVVZBDRFZSXJHU-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=CC=C1C2=C(SC(=N2)N)S(=O)(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-Phenyl-3,4-dihydrofuro[3,4-d]pyrimidine-2,5(1H,7H)-dione](/img/structure/B11782732.png)



![2-((5H-[1,2,4]Triazino[5,6-b]indol-3-yl)thio)-N-(3-nitrophenyl)acetamide](/img/structure/B11782750.png)





![7-Iodobenzo[b]thiophene-2-carbonitrile](/img/structure/B11782779.png)


